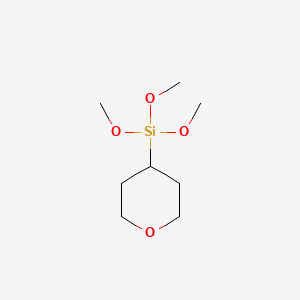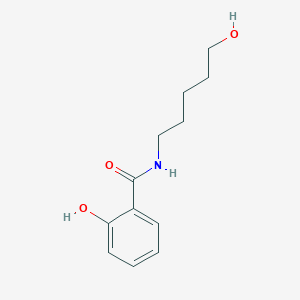
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- is a chemical compound belonging to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- typically involves a (3 + 2) cycloaddition reaction. This reaction is carried out between an alkyne, which acts as a dipolarophile, and a nitrile oxide, which serves as the dipole . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process . The reaction is usually conducted under reflux conditions with a stoichiometric ratio of 1:1 for the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs, toxicity, and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethenyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole: A five-membered heterocyclic compound with similar structural features but different functional groups.
Isoxazoline: Another related compound with a similar ring structure but different substituents.
Isoxazolidinone: A derivative with a carbonyl group in the ring, offering different reactivity and applications.
Uniqueness
4-Isoxazolidinecarbonitrile, 3-ethenyl-2-(2-methylphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethenyl and 2-methylphenyl groups make it a versatile compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
143957-76-0 |
|---|---|
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
3-ethenyl-2-(2-methylphenyl)-1,2-oxazolidine-4-carbonitrile |
InChI |
InChI=1S/C13H14N2O/c1-3-12-11(8-14)9-16-15(12)13-7-5-4-6-10(13)2/h3-7,11-12H,1,9H2,2H3 |
InChI-Schlüssel |
CMZAZDQFPSQHIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C(C(CO2)C#N)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)



![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)


![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)
![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
